1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromopropenyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of solvents like hexane and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzene ring .
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-(3-Bromoprop-1-en-1-yl)benzene: Shares the bromopropenyl group but lacks the benzyloxy and methoxy substituents.
4-(3-Bromoprop-1-en-1-yl)-2-methoxyphenol: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Uniqueness
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
438581-67-0 |
---|---|
Molekularformel |
C17H17BrO2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
4-(3-bromoprop-1-enyl)-2-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H17BrO2/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-10,12H,11,13H2,1H3 |
InChI-Schlüssel |
YDDMHOFFWCOJMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CCBr)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.